N-[3-(hexyloxy)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Overview
Description
N-[3-(hexyloxy)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a fascinating compound with diverse potential applications across multiple fields, from chemistry to biology to industrial uses. Its unique molecular structure enables it to engage in various chemical reactions, making it an intriguing subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hexyloxy)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves a multistep organic synthesis process. One possible route might involve the condensation of 3-(hexyloxy)benzaldehyde with a suitable urea derivative, followed by sulfonation and cyclization steps. Reaction conditions such as temperature, pH, and the use of catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely focus on scaling up the synthetic process to achieve higher yields. This might involve the use of continuous flow reactors, which enable better control over reaction conditions and can improve the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(hexyloxy)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Substitution reactions could involve nucleophiles like amines or halides under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products from these reactions can vary widely depending on the specific conditions and reagents used. For instance, oxidation might yield sulfonic acid derivatives, while reduction might produce alcohols or amines.
Scientific Research Applications
Chemistry: : It can be used as an intermediate in the synthesis of other complex molecules.
Biology: : It may serve as a ligand in binding studies or as a tool in bioassays.
Medicine: : The compound could have potential therapeutic uses, such as in the development of new drugs.
Industry: : It might find uses in the manufacture of specialty chemicals or materials.
Mechanism of Action
The compound's effects are likely mediated through its interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter the activity of these targets, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
Uniqueness
N-[3-(hexyloxy)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its combination of functional groups, which confer distinctive reactivity and binding properties.
Similar Compounds
Other similar compounds might include:
N-[3-(hexyloxy)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (lacking the methyl group)
N-[3-(alkyloxy)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (with different alkyl groups instead of hexyl)
Various derivatives of tetrahydropyrimidine-sulfonamides with different substituents on the phenyl ring or the pyrimidine moiety
These comparisons highlight the compound's distinct structural and functional attributes, making it a compelling subject for further research.
Properties
IUPAC Name |
N-(3-hexoxyphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-3-4-5-6-10-25-14-9-7-8-13(11-14)20-26(23,24)15-12(2)18-17(22)19-16(15)21/h7-9,11,20H,3-6,10H2,1-2H3,(H2,18,19,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISDVVSDJLETPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NS(=O)(=O)C2=C(NC(=O)NC2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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